3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H16BNO2 and a molecular weight of 229.08 g/mol . It is characterized by the presence of a benzonitrile group attached to a dioxaborinane ring, which is further substituted with three methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Mechanism of Action
Target of Action
It is known that this compound is an important organic synthesis intermediate .
Mode of Action
The compound is often used in organic synthesis reactions to form carbon-carbon and carbon-boron bonds
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds and functional materials .
Result of Action
Its role as an intermediate in organic synthesis suggests it contributes to the formation of various organic compounds and functional materials .
Preparation Methods
The synthesis of 3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of benzonitrile with a boronic ester under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrile group or the dioxaborinane ring is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with other similar compounds such as:
4,4,6-Trimethyl-1,3,2-dioxaborinane: This compound lacks the benzonitrile group and has different reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar dioxaborinane ring but with different substituents, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-10-8-13(2,3)17-14(16-10)12-6-4-5-11(7-12)9-15/h4-7,10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJHADZDZUIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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